Methyl 4-(dimethylamino)benzoate

Beschreibung

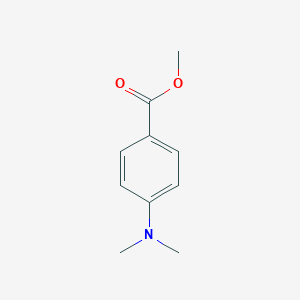

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQGARDMYOMOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152728 | |

| Record name | Methyl 4-dimethylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-25-1 | |

| Record name | Methyl 4-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-dimethylaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(dimethylamino)benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-dimethylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-dimethylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-(dimethylamino)benzoate CAS 1202-25-1 properties

An In-depth Technical Guide to Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant applications in polymer chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, mechanisms of action, and handling protocols, grounding all claims in authoritative data.

Molecular Identity and Physicochemical Characteristics

This compound, also known as Methyl p-(dimethylamino)benzoate, is an aromatic ester characterized by a benzene ring substituted with a methyl ester group and a dimethylamino group at the para position. This unique electronic arrangement—an electron-donating dimethylamino group and an electron-withdrawing methoxycarbonyl group—governs its chemical reactivity and photophysical properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1202-25-1 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-dimethylaminobenzoate, Methyl p-(dimethylamino)benzoate, 4-Methoxycarbonyl-N,N-dimethylaniline | [3] |

| InChIKey | DBQGARDMYOMOOS-UHFFFAOYSA-N | [1][4] |

| SMILES | CN(C)C1=CC=C(C=C1)C(=O)OC | [1][5] |

| Appearance | White to light yellow crystalline powder/solid | |

| Melting Point | 100-102 °C | [2] |

| Boiling Point | 280.3 °C at 760 mmHg | [2] |

| Density | 1.084 g/cm³ | [2] |

| Flash Point | 112.6 °C | [2] |

| Solubility | Potentially soluble in organic solvents like ethanol, acetone, or dichloromethane. Low water solubility. | [6][7] |

Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis of this compound is through the Fischer-Speier esterification of 4-(dimethylamino)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of common laboratory reagents.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a self-validating system where reaction completion can be monitored, and the product is purified to a high degree.

Causality Behind Experimental Choices:

-

Methanol as Reagent and Solvent: Methanol serves as one of the reactants and, used in excess, drives the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The two-day reflux period ensures the reaction goes to completion.[3]

-

Sodium Bicarbonate Work-up: The reaction mixture is poured into an aqueous solution of sodium bicarbonate, a weak base. This step has a dual purpose: it neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt. This process causes the desired ester, which is insoluble in water, to precipitate out of the solution, facilitating its isolation.[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 2 ml of concentrated sulfuric acid to the solution while stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 48 hours.[3]

-

Cooling & Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing an aqueous solution of sodium bicarbonate.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing & Drying: Wash the collected crystals thoroughly with water to remove any residual salts and dry them to obtain the final product, this compound. The expected yield is approximately 24 g.[3]

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Structural confirmation is paramount. The following data are characteristic of this compound.

Table 2: Key Spectroscopic Data

| Analysis | Observed Data | Interpretation |

| Mass Spectrometry (EI) | Major Fragments (m/z): 179 (M⁺), 148, 178, 77 | The peak at m/z 179 corresponds to the molecular ion. The fragment at 148 is characteristic of the loss of the methoxy group (-OCH₃).[1] |

| ¹³C NMR | Data available in spectral databases | Expect signals for two distinct methyl carbons (N-methyl and ester methyl), aromatic carbons, and a carbonyl carbon. |

| ¹H NMR | Data available in spectral databases | Expect singlets for the N-methyl protons and the ester methyl protons, and doublets for the aromatic protons, characteristic of a para-substituted benzene ring. |

| UV Absorption | Maximum Absorption Wavelength (λmax): 316 nm (in H₂O) | This absorption in the UV region is critical for its role as a photoinitiator. |

Core Applications and Mechanisms of Action

While a valuable synthetic intermediate, the primary industrial and research application of this compound and its analogues (like the ethyl ester) is in photopolymerization.

Application 1: Type II Photoinitiator Systems

In UV-curable coatings, inks, and dental materials, free-radical polymerization is often initiated by a photochemical process.[7][8] this compound functions as a highly efficient co-initiator or synergist in a Type II photoinitiator system .[9]

Mechanism of Action: Type II systems require two components: a photosensitizer (e.g., benzophenone, camphorquinone, or a thioxanthone) and a co-initiator (the amine).[8][9]

-

Photoexcitation: The photosensitizer (PS) absorbs UV light, promoting it to an excited singlet state (¹PS), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PS).

-

Electron/Hydrogen Transfer: The excited triplet photosensitizer (³PS*) is highly reactive and abstracts a hydrogen atom or an electron from the tertiary amine co-initiator, this compound.

-

Radical Generation: This transfer process regenerates the ground-state photosensitizer and produces an amine-derived radical. This radical is the active species that initiates the polymerization of monomers (e.g., acrylates).

The ethyl analogue, Ethyl 4-(dimethylamino)benzoate (EDB), is often used in these systems and its mechanism is directly comparable.[9]

Diagram: Mechanism of Type II Photoinitiation

Caption: General mechanism of a Type II photoinitiation system.

Application 2: Synthetic Intermediate and Fluorescent Probe

-

Organic Synthesis: The compound serves as a versatile building block. The ester group can undergo hydrolysis, transesterification, or reduction, while the dimethylamino group directs electrophilic aromatic substitution to the ortho positions.[10] This makes it a valuable precursor for pharmaceuticals and specialty chemicals.

-

Fluorescent Probe: this compound is a fluorescent molecule that emits light around 360 nm upon UV absorption. This property allows it to be used as a probe, for instance, in measuring the acidity of solutions.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from material safety data sheets (MSDS).

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |

| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Synthesized from[2][4]

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated place, preferably within a chemical fume hood.[2][11] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][11] Avoid formation of dust and contact with skin and eyes.[11]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][11] Keep away from heat, sparks, and incompatible materials such as strong oxidizing agents.[2] Recommended storage is at room temperature.[4]

Conclusion

This compound (CAS 1202-25-1) is a compound of significant utility, primarily recognized for its role as a co-initiator in photopolymerization. Its synthesis is well-established, and its physicochemical properties are thoroughly characterized. For researchers in polymer science, organic synthesis, and materials development, a deep understanding of its properties, mechanisms, and safe handling procedures is crucial for leveraging its full potential.

References

-

PrepChem. (n.d.). Synthesis of 4-dimethylaminobenzoic acid methyl ester. PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-dimethylaminobenzoate. PubChem. [Link]

-

Chemsrc. (n.d.). CAS#:1202-25-1 | Benzoic acid,4-(dimethylamino)-, methyl ester. Chemsrc. [Link]

- Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)

-

National Center for Biotechnology Information. (n.d.). Methyl 4-[3-(dimethylamino)acryloyl]benzoate. PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 4-(dimethylamino)benzoate: A Versatile Chemical Intermediate for Synthesis. [Link]

-

Podsiadły, R., et al. (2018). Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry. [Link]

Sources

- 1. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1202-25-1 | Benzoic acid,4-(dimethylamino)-, methyl ester | Chemsrc [chemsrc.com]

- 3. prepchem.com [prepchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 1202-25-1 | FM74913 [biosynth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. smolecule.com [smolecule.com]

- 8. How Does A Photoinitiator Work [qinmuchem.com]

- 9. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

physical and chemical properties of Methyl 4-(dimethylamino)benzoate

An In-Depth Technical Guide to Methyl 4-(dimethylamino)benzoate

Introduction: Unveiling a Versatile Aromatic Ester

This compound, also known by synonyms such as Methyl 4-Dimethylaminobenzoate and 4-Methoxycarbonyl-N,N-dimethylaniline, is an organic compound with significant utility across various scientific domains.[1] Identified by its CAS Number 1202-25-1, this molecule's unique structure, which integrates an aromatic core with both an electron-donating dimethylamino group and an electron-withdrawing ester group, imparts a rich and versatile chemical profile.[2][3] This guide provides a deep dive into its core physical and chemical properties, reactivity, analytical characterization, and applications, offering field-proven insights for professionals in research and development. Its roles as a photoinitiator in polymerization, a fluorescent probe, and a key intermediate in the synthesis of complex molecules, including potential pharmaceuticals, make a thorough understanding of its characteristics essential.[3][4]

Physicochemical Characteristics

The physical state and solubility of a compound are foundational to its handling, formulation, and application. This compound typically presents as a white to light yellow crystalline powder.[1] Its aromatic nature and ester functionality render it poorly soluble in water but soluble in common organic solvents like ethanol, acetone, and dichloromethane.[3][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1202-25-1 | [2][6] |

| Molecular Formula | C₁₀H₁₃NO₂ | [6][7] |

| Molecular Weight | 179.22 g/mol | [2][8] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 96-102 °C | [4][7] |

| Boiling Point | 280.3 °C at 760 mmHg | [7] |

| Density | 1.084 g/cm³ | [7][] |

| Flash Point | 112.6 °C | [7] |

| LogP | 1.53 - 2.37 | [7][8] |

| Vapor Pressure | 0.00381 mmHg at 25°C | [7] |

Molecular Structure and Spectroscopic Profile

The functionality of this compound is dictated by its molecular architecture, which consists of a central benzene ring substituted at the para positions with a dimethylamino (-N(CH₃)₂) group and a methyl ester (-COOCH₃) group. The powerful electron-donating nature of the tertiary amine influences the electron density of the aromatic ring and its reactivity in electrophilic substitution reactions.

Spectroscopic Data for Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure. Key expected signals include those for the aromatic protons, the N-methyl protons, and the O-methyl protons of the ester group.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum provides evidence of the key functional groups. Characteristic peaks include a strong carbonyl (C=O) stretch from the ester group (typically around 1700-1725 cm⁻¹) and C-N stretching vibrations.[10]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 179, with characteristic fragmentation patterns.[2]

-

UV-Vis Spectroscopy : The conjugated system of the molecule allows it to absorb UV light, a property that is central to its application as a photoinitiator.[3] It is also known to be a fluorescent probe, emitting light upon absorption of UV radiation, which can be used to study the polarity of its microenvironment.[4]

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is a product of its distinct functional groups. This dual functionality makes it a versatile building block in organic synthesis.

Key Reactions:

-

Ester Hydrolysis : Under acidic or basic conditions, the methyl ester group can be hydrolyzed to yield 4-(dimethylamino)benzoic acid and methanol.[3] This is a fundamental reaction for converting the ester into a carboxylic acid for further derivatization.

-

Transesterification : The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.

-

Photochemical Reactivity : Upon exposure to UV light, it can act as a photoinitiator, generating free radicals that trigger polymerization reactions in UV-curable coatings and inks.[3]

-

Nucleophilic Character : The lone pair of electrons on the nitrogen atom of the dimethylamino group gives it nucleophilic properties.[11]

Caption: A typical workflow for the synthesis of this compound.

Analytical Methodologies: Ensuring Purity and Identity

Accurate analysis is critical for quality control in both research and industrial settings. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of this compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a self-validating system for determining the purity of a sample. The choice of a C18 column is based on the nonpolar nature of the analyte, while the mobile phase composition is optimized for efficient separation from potential impurities.

-

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Filter and degas the mobile phase prior to use to prevent pump cavitation and baseline noise.

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Set the UV detector to the absorbance maximum of the compound (typically determined by a UV scan).

-

-

Analysis and Data Interpretation: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A narrow, symmetric peak is indicative of good chromatographic performance.

Caption: Standard workflow for purity analysis of this compound by HPLC.

Applications in Drug Development and Beyond

The unique properties of this compound make it a valuable compound in several high-tech applications.

-

Pharmaceutical Intermediate : Its structure serves as a crucial building block for synthesizing more complex molecules, including Active Pharmaceutical Ingredients (APIs). [3][11][12]The ester and amine groups provide reactive handles for multi-step synthetic routes.

-

Photoinitiator : In the dental and medical fields, the ethyl ester analog, Ethyl 4-(dimethylamino)benzoate, is widely used as a photoinitiator in self-curing compositions for dental restoratives, root canal sealants, and bone cements. [13][14]this compound shares similar photochemical properties.

-

Research Applications : It is used in fundamental research to study charge transfer phenomena and photochemical behavior in organic systems. [3]Its deuterated form is also used as an internal standard for quantitative analysis in various studies. [15]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety.

-

Hazards : this compound is considered harmful if swallowed, and may cause skin and eye irritation. [5][7]* Handling : Work should be conducted in a well-ventilated area, preferably a chemical fume hood. [7][16]Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn. [5][7]Avoid creating dust. [16]* Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents and sources of heat or ignition. [7][16]

Conclusion

This compound is a compound of significant scientific and industrial interest. Its well-defined physicochemical properties, combined with the versatile reactivity of its ester and dimethylamino functional groups, establish it as a valuable tool for researchers and developers. From its role as a photoinitiator to its use as a foundational building block in the synthesis of novel compounds, a comprehensive understanding of its technical profile is essential for leveraging its full potential in the laboratory and beyond.

References

-

Chemsrc. CAS#:1202-25-1 | Benzoic acid,4-(dimethylamino)-, methyl ester. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70994, Methyl 4-dimethylaminobenzoate. [Link]

-

Chemsrc. Methyl 4-[(dimethylamino)methyl]benzoate | CAS#:18153-53-2. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12361573, Methyl 4-((dimethylamino)methyl)benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 4-(dimethylamino)benzoate: A Versatile Chemical Intermediate for Synthesis. [Link]

-

MySkinRecipes. Methyl 4-(3-(dimethylamino)acryloyl)benzoate. [Link]

-

SpectraBase. Methyl 4(methylamino)benzoate. [Link]

- Google Patents.

-

NIST. Methyl 4(methylamino)benzoate. [Link]

-

National Center for Biotechnology Information. Ethyl 4-(dimethylamino)benzoate. [Link]

- Google Patents.

-

PubChemLite. This compound (C10H13NO2). [Link]

-

ResearchGate. (PDF) Methyl 4-[(Benzoylamino)methoxy]benzoate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1202-25-1 [smolecule.com]

- 4. biosynth.com [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. CAS#:1202-25-1 | Benzoic acid,4-(dimethylamino)-, methyl ester | Chemsrc [chemsrc.com]

- 8. Compound this compound - Chemdiv [chemdiv.com]

- 10. Methyl 4(methylamino)benzoate [webbook.nist.gov]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [guidechem.com]

- 13. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl 4-dimethylaminobenzoate | 10287-53-3 [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure Analysis of Methyl 4-(dimethylamino)benzoate

Introduction

Methyl 4-(dimethylamino)benzoate (MDAB), also known as methyl p-(dimethylamino)benzoate, is an organic compound with significant utility across various scientific disciplines. Its structure, featuring a benzene ring substituted with a dimethylamino group and a methyl ester group in the para position, gives rise to unique electronic and chemical properties. These characteristics make it a valuable molecule in fields ranging from polymer chemistry, where it functions as a photoinitiator, to pharmaceutical science, where it serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2]

This guide provides a comprehensive, multi-faceted analysis of the molecular structure of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers an in-depth exploration of the causal relationships behind experimental choices and provides detailed, field-proven protocols for structural elucidation. By integrating spectroscopic, crystallographic, and synthetic methodologies, we aim to deliver a self-validating and authoritative resource for the comprehensive characterization of this important chemical entity.

Part 1: Core Molecular Identity and Synthesis

A complete structural analysis begins with confirming the molecule's fundamental properties and understanding its formation.

Physicochemical Properties

The foundational data for MDAB is summarized below. These identifiers are critical for regulatory compliance, database searches, and accurate experimental planning.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1202-25-1 | [3][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3][5] |

| Molecular Weight | 179.22 g/mol | [3][6] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 96-102 °C | [4][7] |

| Boiling Point | ~280 °C at 760 mmHg | [7] |

| SMILES | CN(C)C1=CC=C(C=C1)C(=O)OC | [3] |

| InChIKey | DBQGARDMYOMOOS-UHFFFAOYSA-N | [3] |

Synthesis via Fischer-Speier Esterification

The most common and classical laboratory synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-(dimethylamino)benzoic acid, using methanol as both the reagent and solvent, catalyzed by a strong acid like sulfuric acid.[2]

Causality of Experimental Choices:

-

Excess Methanol: The Fischer esterification is an equilibrium-limited reaction.[8] By using methanol as the solvent, its concentration is in large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product, maximizing the yield.[9]

-

Acid Catalyst (H₂SO₄): The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Sulfuric acid is an effective and inexpensive choice.[9][10]

-

Reflux Conditions: Heating the reaction mixture to reflux accelerates the rate of reaction, allowing equilibrium to be reached in a shorter timeframe.[11]

-

Neutralization & Extraction: After the reaction, the mixture is cooled and neutralized. A base, such as sodium bicarbonate, is used to quench the sulfuric acid catalyst and remove any unreacted 4-(dimethylamino)benzoic acid by converting it into its water-soluble sodium salt.[10][11] The desired ester product, being less polar, remains in the organic solvent during liquid-liquid extraction.

Caption: Fischer Esterification workflow for MDAB synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-(dimethylamino)benzoic acid and 40 mL of methanol.

-

Catalyst Addition: While stirring, carefully and slowly add 1.5 mL of concentrated sulfuric acid to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours using a heating mantle.[10]

-

Work-up: Allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with 50 mL of dichloromethane (DCM). Drain the lower organic layer. Repeat the extraction of the aqueous layer with another 25 mL of DCM. Combine the organic extracts.[11]

-

Neutralization: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently at first to allow for CO₂ evolution before shaking. Check that the aqueous layer is basic.[11]

-

Final Wash & Drying: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution. Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.[12]

-

Isolation: Decant or filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or a methanol/water mixture to obtain pure white to off-white crystals of this compound.

Part 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed fingerprint of the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing methyl ester group.

¹H NMR Analysis (Typical solvent: CDCl₃):

-

Aromatic Protons: The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating -N(CH₃)₂ group (H-3, H-5) are shielded and appear upfield, while the protons ortho to the electron-withdrawing -COOCH₃ group (H-2, H-6) are deshielded and appear downfield.

-

Methyl Ester Protons (-OCH₃): This group appears as a sharp singlet, typically downfield due to the adjacent carbonyl group.

-

Dimethylamino Protons (-N(CH₃)₂): This group appears as a sharp singlet, with a chemical shift indicative of methyl groups attached to a nitrogen atom.

¹³C NMR Analysis:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbons attached to the nitrogen (C-4) and the carbonyl group (C-1) are readily identifiable, as are the protonated carbons (C-2, C-6 and C-3, C-5).

-

Methyl Carbons: The ester methyl and dimethylamino methyl carbons appear in the upfield aliphatic region.

Summary of Typical NMR Data:

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic (H-2, H-6) | ~7.8-8.0 (d) | ~131 |

| Aromatic (H-3, H-5) | ~6.6-6.8 (d) | ~111 |

| Ester Methyl (-OCH₃) | ~3.8-3.9 (s) | ~51 |

| Amino Methyls (-N(CH₃)₂) | ~3.0-3.1 (s) | ~40 |

| Quaternary (C-1) | - | ~120 |

| Quaternary (C-4) | - | ~153 |

| Carbonyl (C=O) | - | ~167 |

| Note: Exact chemical shifts can vary based on solvent and concentration.[13][14] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Interpretation of Key IR Absorption Bands:

-

C=O Stretch (Ester): A very strong and sharp absorption band is observed in the region of 1700-1725 cm⁻¹ , which is characteristic of a conjugated ester carbonyl group. The conjugation with the benzene ring slightly lowers the frequency compared to a non-conjugated ester.

-

C-O Stretch (Ester): A strong band appears in the 1250-1300 cm⁻¹ region, corresponding to the C-O stretching of the ester group.

-

Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.

-

C-N Stretch (Aromatic Amine): A stretch typically found around 1350 cm⁻¹ indicates the bond between the aromatic ring and the nitrogen atom.

-

Aromatic C-H Bends: A strong peak around 820 cm⁻¹ is indicative of 1,4-disubstitution (para) on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity and structure.

Analysis of Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 179 , corresponding to the molecular weight of the compound.[3]

-

Base Peak: The most intense peak (base peak) is typically observed at m/z = 148 . This corresponds to the loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion, forming a stable acylium ion. This fragmentation is characteristic of methyl esters.[3]

-

Other Key Fragments:

-

m/z = 178: Loss of a single hydrogen atom.

-

m/z = 120: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 148 fragment.

-

m/z = 77: Represents a phenyl fragment, though it may be of lower intensity.

-

Caption: Key EI fragmentation pathway of MDAB.

Part 3: Crystallographic Analysis

While spectroscopic methods reveal connectivity, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles.

Key Structural Features from Analog Analysis:

-

Planarity: The molecule is observed to be essentially planar. This planarity maximizes the conjugation between the lone pair of electrons on the nitrogen atom, the aromatic π-system, and the carbonyl group of the ester. This extended conjugation is responsible for its photophysical properties.[15]

-

Bond Lengths: The C-N bond length is shorter than a typical single C-N bond, and the C4-C(carbonyl) bond is also shortened, indicating significant double-bond character due to electron delocalization. Conversely, the C=O bond may be slightly elongated.

-

Intermolecular Interactions: In the solid state, molecules are often linked by weak intermolecular forces, such as C-H···O hydrogen bonds, which dictate the crystal packing.[15]

Part 4: Applications in Research and Drug Development

The molecular structure of MDAB directly informs its applications.

-

Photoinitiator: The extended π-conjugation system allows the molecule to absorb UV light efficiently. Upon excitation, it can initiate polymerization reactions, making it a common component in UV-curable inks, coatings, and dental compositions.[2][15]

-

Synthetic Intermediate: The ester and dimethylamino groups are functional handles that can be modified. The ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide. The dimethylamino group can influence the regioselectivity of electrophilic aromatic substitution. This versatility makes MDAB a valuable starting material for synthesizing pharmaceuticals and dyes.[1]

-

Drug Development: While not typically an active ingredient itself, the 4-(dimethylamino)benzoate scaffold is a component of more complex molecules. For example, it is structurally related to the local anesthetic procaine and other pharmaceutical agents. Its role as a building block allows for the systematic modification of lead compounds to optimize their pharmacological properties.[2]

Conclusion

The molecular structure of this compound has been comprehensively elucidated through a synergistic application of synthetic chemistry, spectroscopy, and crystallographic principles. NMR, IR, and MS analysis collectively confirm the molecular formula, functional groups, and atomic connectivity, providing a detailed structural fingerprint. The classical Fischer esterification provides a reliable and scalable route to its synthesis. Analysis of its structural analog reveals a planar geometry that facilitates the extended electronic conjugation responsible for its key application as a photoinitiator. For professionals in drug development and materials science, this in-depth understanding of its structure, properties, and synthesis is essential for leveraging its potential as a versatile chemical intermediate.

References

-

Chemsrc. Methyl 4-[(dimethylamino)methyl]benzoate | CAS#:18153-53-2. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70994, Methyl 4-dimethylaminobenzoate. [Online] Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Ethyl 4-(dimethylamino)benzoate: A Versatile Chemical Intermediate for Synthesis. [Online] Available at: [Link]

-

MySkinRecipes. Methyl 4-(3-(dimethylamino)acryloyl)benzoate. [Online] Available at: [Link]

-

Li, L., et al. (2018). Crystal structure of 2-(dimethylamino)ethyl 4-aminobenzoate, C11H16N2O2. De Gruyter. [Online] Available at: [Link]

-

NIST. Methyl 4(methylamino)benzoate. [Online] NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

SpectraBase. Methyl 4(methylamino)benzoate. [Online] Available at: [Link]

-

Chemsrc. Benzoic acid,4-(dimethylamino)-, methyl ester | CAS#:1202-25-1. [Online] Available at: [Link]

-

University of California, Davis. Fischer Esterification Procedure. [Online] Available at: [Link]

- Supporting Information for a scientific article.

-

University of St. Thomas. Fischer Esterification. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12361573, Methyl 4-((dimethylamino)methyl)benzoate. [Online] Available at: [Link]

-

NIST. Methyl 4(methylamino)benzoate. [Online] NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11194668, Methyl 4-[(methylamino)methyl]benzoate. [Online] Available at: [Link]

- Google Patents. CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.

- Lab procedure from an educational institution. Lab5 procedure esterification. (Note: Generic reference to a lab procedure found during search).

-

Fun, H.-K., et al. (2006). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5033-o5034. [Online] Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Online] Available at: [Link]

-

PubChemLite. This compound (C10H13NO2). [Online] Available at: [Link]

-

SpectraBase. 4-Dimethylaminobenzoic acid methyl ester - Mass Spectrum (GC). [Online] Available at: [Link]

-

Chegg. Solved The following is the Mass spectrum of methyl benzoate. [Online] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 1202-25-1 [smolecule.com]

- 3. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1202-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1202-25-1 | TCI AMERICA [tcichemicals.com]

- 7. CAS#:1202-25-1 | Benzoic acid,4-(dimethylamino)-, methyl ester | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cerritos.edu [cerritos.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. METHYL 4-DIMETHYLAMINOBENZOATE(1202-25-1) 1H NMR spectrum [chemicalbook.com]

- 14. 4-Dimethylaminobenzoic acid(619-84-1) 1H NMR spectrum [chemicalbook.com]

- 15. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for C10H13NO2: A Technical Guide to the Structural Elucidation of Phenacetin

Introduction

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and drug safety. The molecular formula C10H13NO2 represents several isomers, but it is most famously associated with Phenacetin, or N-(4-ethoxyphenyl)acetamide.[1][2] Historically significant as one of the first non-opioid analgesics, phenacetin now serves as a classic model compound in analytical chemistry education and a reference standard in drug metabolism studies.[3][4]

This technical guide provides an in-depth exploration of the spectroscopic data for C10H13NO2, focusing on the phenacetin isomer. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a strategic workflow for spectroscopic analysis. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system for structural elucidation.

An Integrated Approach to Spectroscopic Analysis

The structural elucidation of a molecule like phenacetin is not a linear process but rather a holistic investigation where each analytical technique provides a unique piece of the puzzle. The data from each method should be corroborative, building a cohesive and definitive structural assignment. Our workflow is designed to maximize information and confidence at each step.

Caption: Integrated workflow for the spectroscopic analysis of C10H13NO2.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons. For phenacetin, our objective is to map the distinct proton environments: the ethoxy group, the aromatic ring, the amide proton, and the acetyl methyl group.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the C10H13NO2 sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[5]

-

Causality: CDCl3 is an excellent choice due to its ability to dissolve a wide range of organic compounds, including phenacetin, and its relative chemical inertness.[5] Its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a sharp singlet at 0 ppm, serving as the universal reference standard for chemical shifts.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16 scans to ensure a good signal-to-noise ratio.[6]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the TMS peak at 0 ppm. The signals are integrated to determine the relative ratios of protons.

Data Presentation & Interpretation

The ¹H NMR spectrum of phenacetin is highly characteristic and readily interpreted.[3][7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Broad Singlet | 1H | Amide NH |

| ~7.3 | Doublet | 2H | Aromatic CH (ortho to -NHAc) |

| ~6.8 | Doublet | 2H | Aromatic CH (ortho to -OEt) |

| ~4.0 | Quartet | 2H | Ethoxy -OCH₂ CH₃ |

| ~2.1 | Singlet | 3H | Acetyl -C(O)CH₃ |

| ~1.4 | Triplet | 3H | Ethoxy -OCH₂CH₃ |

Note: Data synthesized from multiple sources.[1][3][7]

Authoritative Grounding:

-

Aromatic Region (6.5-7.5 ppm): The presence of two doublets in the aromatic region is a classic indicator of a para-substituted benzene ring.[3][7] The protons on carbons adjacent to the electron-donating ethoxy group are shielded and appear upfield (~6.8 ppm), while the protons adjacent to the electron-withdrawing acetamide group are deshielded and appear downfield (~7.3 ppm).[8]

-

Ethoxy Group (4.0 ppm, 1.4 ppm): The quartet at ~4.0 ppm (for the -OCH₂- group) and the triplet at ~1.4 ppm (for the -CH₃ group) are a definitive signature of an ethyl group. The splitting pattern follows the n+1 rule: the CH₂ protons are split into a quartet by the three neighboring CH₃ protons (3+1=4), and the CH₃ protons are split into a triplet by the two neighboring CH₂ protons (2+1=3).

-

Amide and Acetyl Protons (8.1 ppm, 2.1 ppm): The acetyl methyl protons (-C(O)CH₃) appear as a sharp singlet at ~2.1 ppm as they have no adjacent proton neighbors. The amide proton (-NH) often appears as a broad singlet around 8.1 ppm due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. While less sensitive, it reveals the number of unique carbon environments and offers insights into their electronic nature (sp³, sp², carbonyl, etc.). For a pharmaceutical compound, confirming the correct number and type of carbon atoms is a critical identity test.

Protocol: ¹³C NMR Analysis

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. A slightly higher concentration (20-50 mg) is often preferred to reduce acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is run on a 400 MHz spectrometer (operating at ~100 MHz for carbon). A standard proton-decoupled pulse sequence is used, which results in all carbon signals appearing as singlets. A larger number of scans (e.g., 1024) is required.

-

Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the CDCl3 solvent peak at 77.16 ppm.

Data Presentation & Interpretation

The proton-decoupled ¹³C NMR spectrum of phenacetin should display 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.8 | Carbonyl C =O |

| ~156.0 | Aromatic C -O |

| ~131.5 | Aromatic C -N |

| ~121.0 | Aromatic C H (ortho to -NHAc) |

| ~114.5 | Aromatic C H (ortho to -OEt) |

| ~63.7 | Ethoxy -OC H₂CH₃ |

| ~24.1 | Acetyl -C(O)C H₃ |

| ~14.8 | Ethoxy -OCH₂C H₃ |

Note: Data synthesized from PubChem.[1]

Authoritative Grounding:

-

Carbonyl Carbon (~168.8 ppm): The signal in the far downfield region is characteristic of an amide carbonyl carbon.

-

Aromatic Carbons (114-156 ppm): Four signals are observed for the six aromatic carbons. The two carbons bearing substituents (-O and -N) are quaternary and appear downfield. The four protonated carbons appear as two distinct signals due to the molecule's symmetry, consistent with the ¹H NMR data.[1]

-

Aliphatic Carbons (14-64 ppm): The three signals in the upfield region correspond to the three aliphatic carbons of the ethoxy and acetyl groups, confirming their presence.[1] The prediction of these chemical shifts can be further refined using computational methods and databases.[3][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending). This provides a molecular "fingerprint."

Protocol: FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the C10H13NO2 sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9][10]

-

Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and becomes a clear pellet under pressure, providing a solid-state matrix for the sample.[4][9] Thorough grinding is critical to reduce particle size below the wavelength of the IR light, minimizing scattering and producing a clean spectrum.[10]

-

-

Pellet Formation: Transfer the finely ground mixture to a pellet press die and apply several tons of pressure to form a thin, transparent pellet.[10]

-

Background Collection: Acquire a background spectrum of a pure KBr pellet. This is essential to subtract the absorbance from atmospheric CO₂ and water, as well as any impurities in the KBr itself.

-

Sample Analysis: Place the sample pellet in the spectrometer and acquire the spectrum. The instrument automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Data Presentation & Interpretation

The FT-IR spectrum of phenacetin provides clear evidence for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 | N-H Stretch | Secondary Amide (N-H) |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2980, 2870 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1660 | C=O Stretch | Amide I band (Carbonyl) |

| ~1610, 1510 | C=C Stretch | Aromatic Ring |

| ~1550 | N-H Bend | Amide II band |

| ~1240 | C-O Stretch | Aryl-Alkyl Ether |

Note: Data synthesized from multiple sources.[8][9][11]

Authoritative Grounding:

-

Amide Group: The combination of the N-H stretch around 3300 cm⁻¹, the strong C=O stretch (Amide I) at ~1660 cm⁻¹, and the N-H bend (Amide II) at ~1550 cm⁻¹ is definitive for a secondary amide.[11]

-

Aromatic Ether: The strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of an aryl-alkyl ether.

-

Substitution Pattern: The presence of strong absorptions in the "fingerprint" region below 900 cm⁻¹ can also provide clues about the benzene ring's substitution pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. When coupled with Gas Chromatography (GC), it allows for the analysis of a pure compound separated from a mixture. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that induces reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[12][13]

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the C10H13NO2 sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is ramped to separate compounds based on their boiling points and interactions with the stationary phase.[14]

-

MS Analysis (Electron Ionization): As the pure compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron to form a molecular ion (M⁺·) and fragment into smaller, charged ions.[12]

-

Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Data Presentation & Interpretation

The mass spectrum of phenacetin is consistent with its molecular formula and structure.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 179 | Molecular Ion [M]⁺· (C₁₀H₁₃NO₂) |

| 137 | [M - C₂H₂O]⁺· (Loss of ketene) |

| 109 | [M - C₂H₂O - C₂H₄]⁺· (Loss of ketene and ethylene) |

| 81 | Further fragmentation |

| 43 | [CH₃CO]⁺ (Acetyl cation, often the base peak) |

Note: Data synthesized from multiple sources.[15][16]

Authoritative Grounding:

-

Molecular Ion (m/z 179): The peak at m/z 179 corresponds to the molecular weight of C10H13NO2 (179.22 g/mol ), confirming the molecular formula.[15] The presence of an odd-numbered molecular ion is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Fragmentation Pathway: The fragmentation is characteristic of an acetanilide derivative. A key fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement, resulting in the prominent peak at m/z 137.[17] Subsequent loss of ethylene (C₂H₄, 28 Da) from the ethoxy group gives the ion at m/z 109. The peak at m/z 43 is often the base peak and corresponds to the stable acetyl cation ([CH₃CO]⁺).

Caption: Primary fragmentation pathway of Phenacetin in EI-MS.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of C10H13NO2 as phenacetin is a clear demonstration of a self-validating analytical system. Each technique provides interlocking evidence that, when combined, leaves no room for ambiguity.

-

¹H NMR establishes the presence of an ethyl group, an acetyl group, an amide proton, and a para-substituted aromatic ring, along with the correct proton ratios.

-

¹³C NMR confirms the presence of 8 unique carbon environments, including a carbonyl, four distinct aromatic carbons, and three aliphatic carbons, perfectly matching the proposed structure.

-

FT-IR provides definitive evidence for the key functional groups: a secondary amide, an aromatic ether, and the aromatic ring itself.

-

Mass Spectrometry confirms the molecular weight (179 Da) and molecular formula (via the Nitrogen Rule) and shows a fragmentation pattern characteristic of an N-arylacetamide structure, including the diagnostic loss of ketene.

Together, these data points form a robust and comprehensive characterization that meets the rigorous standards of the pharmaceutical industry. This integrated approach ensures not only the identity but also the purity and integrity of the molecule, underpinning the development of safe and effective medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4754, Phenacetin. Retrieved from [Link]

- G.A. Voykov, et al. (2000). IR Spectra of Paracetamol and Phenacetin. 1. Theoretical and Experimental Studies. Journal of Applied Spectroscopy.

-

ResearchGate. (n.d.). IR spectra of paracetamol and phenacetin in the range 2000 cm-1400 cm-1. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Phenacetin | C10H13NO2. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenacetin - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenacetin. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Phenacetin. Retrieved from [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

Pharmaceutical Information. (2023, December 22). SOP for Bruker NMR spectrometer. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Gas Chromatography-Mass Spectroscopy. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

-

Computational mass spectrometry for small molecules. (2013). PMC - PubMed Central. Retrieved from [Link]

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. (2022, December 25). YouTube. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. CASPRE [caspre.ca]

- 4. jasco-global.com [jasco-global.com]

- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 6. SOP for Bruker NMR spectrometer [m-pharmainfo.com]

- 7. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. shimadzu.com [shimadzu.com]

- 10. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cires1.colorado.edu [cires1.colorado.edu]

- 13. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etamu.edu [etamu.edu]

- 15. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(dimethylamino)benzoate

Introduction

Methyl 4-(dimethylamino)benzoate is an organic compound frequently utilized in chemical synthesis, and as a photoinitiator in polymer chemistry.[1] Its structure, featuring a para-substituted aromatic ring with both a strong electron-donating group (EDG) and an electron-withdrawing group (EWG), makes it an excellent model for demonstrating the principles of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of its ¹H and ¹³C NMR spectra, offering researchers and drug development professionals a detailed framework for structural elucidation and purity assessment. Understanding the NMR profile of this molecule is fundamental to confirming its identity and ensuring the integrity of subsequent reactions or formulations.

Molecular Structure and Symmetry Analysis

The structural characterization of this compound begins with an analysis of its molecular symmetry, which is paramount for predicting and interpreting its NMR spectra. The molecule possesses a C₂ axis of symmetry that bisects the aromatic ring through the C1-C4 carbons, which bear the ester and dimethylamino groups, respectively. This symmetry element renders specific sets of protons and carbons chemically equivalent, thereby simplifying the resulting spectra by reducing the number of unique signals.

The key structural features are:

-

A para-substituted benzene ring .

-

An electron-donating dimethylamino group (-N(CH₃)₂) at the C4 position. This group increases electron density in the ring, particularly at the ortho and para positions, through a strong +M (mesomeric) effect.

-

An electron-withdrawing methyl ester group (-COOCH₃) at the C1 position. This group decreases electron density in the ring through -I (inductive) and -M effects.

These opposing electronic effects create a polarized aromatic system, which profoundly influences the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound with key carbon and proton groups labeled for NMR assignment.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

Interpretation of the Spectrum

The spectrum is characterized by three main regions: the downfield aromatic region and two upfield aliphatic signals.

-

Aromatic Protons (H-2, H-6, H-3, H-5): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets due to the strong electronic differentiation by the substituents.

-

H-2 and H-6: These protons are ortho to the electron-withdrawing ester group. Consequently, they are deshielded and appear at a higher chemical shift (further downfield). Their signal is a doublet, split by the adjacent H-3 and H-5 protons.

-

H-3 and H-5: These protons are ortho to the strongly electron-donating dimethylamino group. The +M effect of the nitrogen atom significantly shields these protons, causing them to appear at a lower chemical shift (further upfield) compared to typical aromatic protons.[2] This signal is also a doublet, split by the H-2 and H-6 protons. The coupling constant (J) for both doublets is typically in the range of 8-9 Hz, characteristic of ortho coupling in a benzene ring.

-

-

Ester Methyl Protons (H-8): The three protons of the methyl group attached to the ester oxygen (-OCH₃) are chemically equivalent and deshielded by the adjacent electronegative oxygen atom. This results in a sharp singlet appearing in the range of 3.8-3.9 ppm.

-

Dimethylamino Protons (H-9, H-10): The six protons of the two methyl groups on the nitrogen atom are equivalent due to free rotation around the C-N bond. They are deshielded by the nitrogen atom and appear as a strong singlet, typically around 3.0 ppm.

Data Summary: ¹H NMR

The following table summarizes the expected ¹H NMR spectral data for this compound in a standard solvent like CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.91 | Doublet (d) | 2H | ~9.0 | H-2, H-6 (Aromatic, ortho to -COOCH₃) |

| ~6.63 | Doublet (d) | 2H | ~9.0 | H-3, H-5 (Aromatic, ortho to -N(CH₃)₂) |

| ~3.87 | Singlet (s) | 3H | N/A | H-8 (-OCH₃) |

| ~3.01 | Singlet (s) | 6H | N/A | H-9, H-10 (-N(CH₃)₂) |

| Note: Data synthesized from typical values for similar structures. For a comparable ethyl ester, see reference[3]. |

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, the ten carbon atoms produce only eight distinct signals.

Interpretation of the Spectrum

-

Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon in the spectrum due to the double bond to one oxygen and a single bond to another. It appears significantly downfield, typically in the 165-170 ppm range.[2]

-

Aromatic Carbons (C-1 to C-6): The six aromatic carbons give rise to four signals.

-

C-4 (ipso- to -N(CH₃)₂): This carbon is attached to the strongly electron-donating nitrogen atom. It is highly shielded and appears furthest upfield among the sp² carbons, often around 153 ppm.

-

C-1 (ipso- to -COOCH₃): This quaternary carbon is attached to the ester group. Its chemical shift is influenced by both its sp² hybridization and the substituent, appearing significantly upfield of other aromatic carbons, often around 119-120 ppm.

-

C-2 and C-6: These carbons, adjacent to the ester group, are deshielded and appear downfield, typically around 131 ppm.

-

C-3 and C-5: These carbons are adjacent to the dimethylamino group. The strong shielding effect of the nitrogen causes them to appear far upfield for aromatic carbons, often around 110-111 ppm.

-

-

Aliphatic Carbons (C-8, C-9, C-10):

-

Ester Methyl Carbon (C-8): The -OCH₃ carbon is deshielded by the attached oxygen and appears around 51-52 ppm.

-

Dimethylamino Carbons (C-9, C-10): The two methyl carbons attached to the nitrogen are equivalent. They are shielded relative to the ester methyl carbon and appear around 40 ppm.

-

Data Summary: ¹³C NMR

The following table summarizes the expected ¹³C NMR chemical shifts.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C-7 (C=O) | Highly deshielded ester carbonyl. |

| ~153.5 | C-4 | Attached to electron-donating -N(CH₃)₂ group. |

| ~131.5 | C-2, C-6 | Aromatic C-H, ortho to electron-withdrawing -COOCH₃. |

| ~119.5 | C-1 | Quaternary carbon attached to -COOCH₃. |

| ~110.5 | C-3, C-5 | Aromatic C-H, ortho to electron-donating -N(CH₃)₂. |

| ~51.5 | C-8 (-OCH₃) | Methyl carbon attached to ester oxygen. |

| ~40.0 | C-9, C-10 (-N(CH₃)₂) | Methyl carbons attached to nitrogen. |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from spectral databases and analogous compounds.[4][5] |

Part 3: Experimental Protocol for NMR Analysis

This section provides a standardized workflow for acquiring high-quality NMR spectra of this compound. The trustworthiness of NMR data hinges on meticulous sample preparation and proper instrument setup.

Objective

To obtain high-resolution, unambiguous ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment

-

This compound sample

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)[6]

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric glassware and Pasteur pipettes

-

Analytical balance

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound directly into a clean, dry vial. The precise mass is needed for any potential quantitative analysis (qNMR).

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Chloroform-d is an excellent choice as it is a versatile solvent for moderately polar organic compounds and has well-defined residual solvent peaks for spectral calibration.[6]

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a stable magnetic field. This step is crucial for preventing signal drift during acquisition.

-

Shimming: Manually or automatically adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. Proper shimming is the most critical step for achieving sharp, symmetrical peaks and high resolution.

-

¹H Spectrum Acquisition:

-

Load standard proton acquisition parameters.

-

Set the number of scans (NS) to 8 or 16. For a sample of this concentration, a low number of scans is usually sufficient.

-

Ensure the relaxation delay (D1) is adequate (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.

-

Acquire the spectrum.

-

-

¹³C Spectrum Acquisition:

-

Load standard carbon acquisition parameters (typically with proton decoupling).

-

Set the number of scans to 128 or higher. The low natural abundance of the ¹³C isotope necessitates a greater number of scans to achieve a good signal-to-noise ratio.

-

Acquire the spectrum.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift scale. For CDCl₃, the residual ¹H peak is at 7.26 ppm, and the ¹³C peak is at 77.16 ppm.[6]

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous and detailed structural confirmation of this compound. The ¹H spectrum clearly resolves the aromatic AA'BB' system and the two distinct aliphatic singlets, with integration values corresponding precisely to the number of protons in each environment. The ¹³C spectrum complements this by identifying all eight unique carbon environments, from the highly deshielded carbonyl carbon to the shielded aliphatic and aromatic carbons influenced by the powerful electron-donating dimethylamino group. This guide demonstrates how a systematic approach to spectral interpretation, grounded in the principles of chemical shift theory and molecular symmetry, serves as an indispensable tool for chemists in research and industry.

References

-

PubChem. (n.d.). Methyl 4-dimethylaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]

-

Journal of the American Chemical Society. (1963). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

YouTube. (2018). Exam question walkthrough - Proton NMR AROMATIC ESTER. MaChemGuy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4(methylamino)benzoate. Wiley. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. Retrieved from [Link]

-

YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. TheElkchemist. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4(methylamino)benzoate. Wiley. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Calgary. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

-

Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

-

Chegg.com. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

Sources

- 1. This compound | 1202-25-1 | FM74913 [biosynth.com]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. Ethyl 4-dimethylaminobenzoate(10287-53-3) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.washington.edu [chem.washington.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(dimethylamino)benzoate

This guide provides a comprehensive technical overview for the mass spectrometric analysis of Methyl 4-(dimethylamino)benzoate, a compound relevant in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of mass spectrometry for the characterization and quantification of this molecule, moving beyond procedural lists to explain the rationale behind experimental choices.

Introduction: The Analytical Significance of this compound

This compound (MDAB), with a molecular weight of 179.22 g/mol and the chemical formula C₁₀H₁₃NO₂, is an aromatic ester containing a tertiary amine.[1] Its unique structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing methyl ester group, makes it an interesting subject for mass spectrometric analysis. Understanding its behavior under various ionization and fragmentation conditions is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in manufacturing processes. This guide will explore the intricacies of its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing both theoretical insights and practical, step-by-step protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Elucidating the Fragmentation Fingerprint

GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and semi-volatile compounds like MDAB. The high-energy electrons (typically 70 eV) used in EI induce reproducible fragmentation patterns that serve as a chemical fingerprint for the molecule.

The Mass Spectrum of this compound

The EI mass spectrum of MDAB is characterized by a distinct set of fragment ions. The molecular ion (M•+) is observed at a mass-to-charge ratio (m/z) of 179.[1] The major fragment ions and their relative intensities provide the basis for structural elucidation.

| m/z | Proposed Fragment Identity | Significance |

| 179 | [C₁₀H₁₃NO₂]•+ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 148 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters.[2] |

| 178 | [M - H]⁺ | Loss of a hydrogen atom, likely from one of the methyl groups of the dimethylamino moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic structure. |

| 74 | [C₄H₈N]⁺ | Requires rearrangement, likely involving the dimethylamino group. |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Proposed Fragmentation Pathway under Electron Ionization

The fragmentation of MDAB is driven by the ionization of the molecule, which creates an energetically unstable molecular ion. The subsequent bond cleavages are governed by the formation of stable carbocations and neutral radicals.[3]

Caption: Proposed EI fragmentation of this compound.